molecular formula C17H14ClNO2 B1595396 ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate CAS No. 21139-32-2

ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B1595396
CAS No.: 21139-32-2
M. Wt: 299.7 g/mol
InChI Key: FSLOLRKVZPTMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are structurally similar to the amino acid tryptophan and are found in many natural products and pharmaceuticals. This particular compound features a chloro group at the 5-position, a phenyl group at the 3-position, and a carboxylate ester group at the 2-position of the indole ring system.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-chloro-1H-indole-2-carboxylic acid.

  • Esterification Reaction: The carboxylic acid group is then converted to an ester using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Phenylation Reaction: The phenyl group is introduced through a Friedel-Crafts acylation reaction using phenyl chloride and an aluminum chloride catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactions are carried out in large reactors under controlled conditions.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the chloro or carboxylate positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Reduced forms of the compound, such as alcohols and amines.

  • Substitution Products: Substituted derivatives with different functional groups attached to the indole ring.

Scientific Research Applications

Chemistry: Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules. Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: It is used in the chemical industry for the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Ethyl 3-phenyl-1H-indole-2-carboxylate: Lacks the chloro group at the 5-position.

  • Ethyl 5-chloro-1H-indole-2-carboxylate: Lacks the phenyl group at the 3-position.

  • Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate: Unique due to the presence of both the chloro and phenyl groups.

Uniqueness: The presence of both the chloro and phenyl groups in this compound provides unique chemical and biological properties compared to similar compounds. This combination of functional groups can influence the compound's reactivity, stability, and biological activity.

Properties

IUPAC Name

ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLOLRKVZPTMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353298
Record name ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21139-32-2
Record name Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21139-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.